molecular formula C15H20BrNO B11171650 2-(4-bromophenyl)-N-cycloheptylacetamide

2-(4-bromophenyl)-N-cycloheptylacetamide

Cat. No.: B11171650
M. Wt: 310.23 g/mol
InChI Key: VNVUQDNNYXGPBZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-cycloheptylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group with a cycloheptyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-cycloheptylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amide formation reactions, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a cycloheptylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

2-(4-bromophenyl)-N-cycloheptylacetamide

InChI

InChI=1S/C15H20BrNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18)

InChI Key

VNVUQDNNYXGPBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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